Capryloyl Salicylic Acid
Overview
Description
Beta-Lipohydroxy acid is a derivative of salicylic acid, a well-known beta hydroxy acid. It was developed in the 1980s to improve upon the properties of salicylic acid. Beta-Lipohydroxy acid is characterized by its larger molecular size and higher lipophilicity, which allows it to penetrate the skin more slowly and reduce side effects. This compound is primarily used in skincare products for its exfoliating and anti-acne properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Lipohydroxy acid is synthesized by adding extra carbon atoms to salicylic acid. This modification increases the molecular size and lipophilicity of the compound. The synthetic route typically involves the esterification of salicylic acid with a fatty acid, such as caprylic acid, under acidic conditions .
Industrial Production Methods
In industrial settings, the production of beta-Lipohydroxy acid involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Beta-Lipohydroxy acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert beta-Lipohydroxy acid to its corresponding alcohol.
Substitution: This includes nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products
The major products formed from these reactions include various esters, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-Lipohydroxy acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily used in dermatology for treating acne and other skin conditions.
Industry: Utilized in the formulation of skincare products, especially those targeting acne and photoaging.
Mechanism of Action
Beta-Lipohydroxy acid exerts its effects through several mechanisms:
Exfoliation: It promotes the shedding of dead skin cells by weakening the bonds between them.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial: Possesses antibacterial properties that help reduce acne-causing bacteria
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A beta hydroxy acid with similar exfoliating properties but higher penetration and potential for irritation.
Glycolic Acid: An alpha hydroxy acid known for its strong exfoliating effects but less lipophilic.
Mandelic Acid: Another alpha hydroxy acid with larger molecular size, making it gentler on the skin
Uniqueness
Beta-Lipohydroxy acid is unique due to its combination of high lipophilicity and larger molecular size, which allows for slower penetration and reduced irritation compared to other hydroxy acids. This makes it particularly suitable for sensitive and acne-prone skin .
Properties
IUPAC Name |
2-hydroxy-5-octanoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGWKNBFPKCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025584 | |
Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78418-01-6 | |
Record name | n-Octanoyl-5-salicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capryloyl salicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPRYLOYL SALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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